2-(4-Thiomorpholinopiperidin-1-yl)acetic acid
Overview
Description
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H20N2O2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Thiomorpholinopiperidin-1-yl)acetic acid (CAS No. 2091224-12-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiomorpholine ring attached to a piperidine moiety, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 238.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The compound's ability to modulate these targets suggests its potential in treating conditions such as pain, inflammation, and possibly neurodegenerative diseases.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes related to the inflammatory pathway. For example, studies have shown that it can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in pain and inflammation pathways. Inhibition of mPGES-1 leads to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses .
In Vivo Studies
In vivo studies involving animal models have demonstrated the anti-inflammatory effects of this compound. For instance, administration of this compound resulted in decreased paw edema in carrageenan-induced inflammation models. This suggests its potential efficacy as an anti-inflammatory agent .
Data Tables
Case Studies
A notable study explored the compound's effect on neuroinflammation. Researchers found that treatment with this compound led to a decrease in pro-inflammatory cytokines in brain tissue following injury. This suggests that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Properties
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXNGCLMQJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.